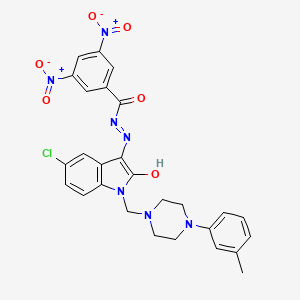
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is a chemical compound with the molecular formula C38H76. It is a long-chain hydrocarbon with multiple methyl groups attached to its carbon backbone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene typically involves the stepwise addition of methyl groups to a long-chain hydrocarbon precursor. The process may include:
Alkylation reactions: Using reagents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Catalytic hydrogenation: To ensure the saturation of the hydrocarbon chain, catalysts like palladium on carbon may be used under hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous flow reactors: For efficient and scalable synthesis.
High-pressure reactors: To facilitate the hydrogenation process.
Purification techniques: Such as distillation and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene has diverse applications in scientific research, including:
Chemistry: As a model compound for studying long-chain hydrocarbons and their reactivity.
Biology: Investigating its potential role in biological membranes and lipid metabolism.
Medicine: Exploring its use as a hydrophobic agent in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also interact with specific proteins, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2,6,10,14,18,22,26,30-Octamethylhentriacontane
- 2,6,10,14,18,22,26,30-Octamethyldotriacontane
Comparison: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is unique due to its specific chain length and the position of the double bond. Compared to other similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
105373-76-0 |
|---|---|
Molekularformel |
C38H76 |
Molekulargewicht |
533.0 g/mol |
IUPAC-Name |
2,6,10,14,17,21,25,29-octamethyltriacont-15-ene |
InChI |
InChI=1S/C38H76/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-27-37(9)29-30-38(10)28-16-26-36(8)24-14-22-34(6)20-12-18-32(3)4/h29-38H,11-28H2,1-10H3 |
InChI-Schlüssel |
BLACLASXJPYTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


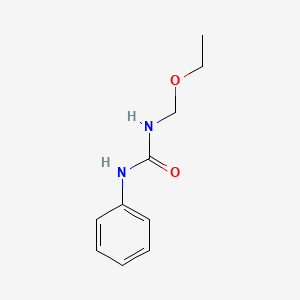
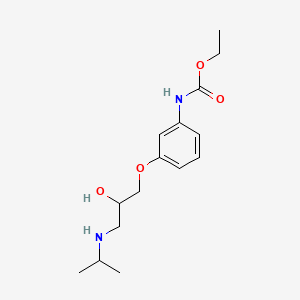
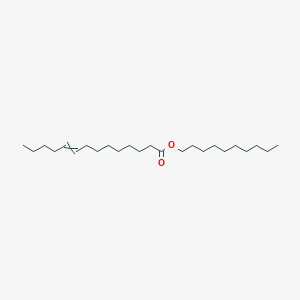
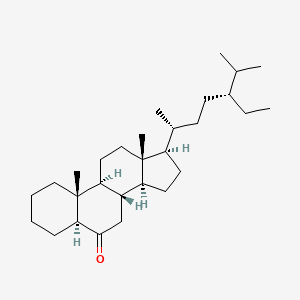
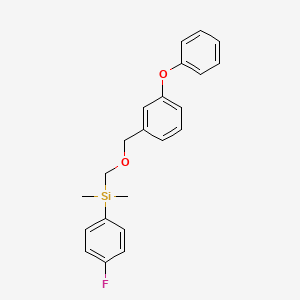
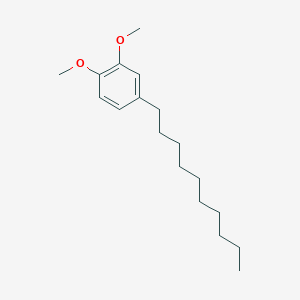
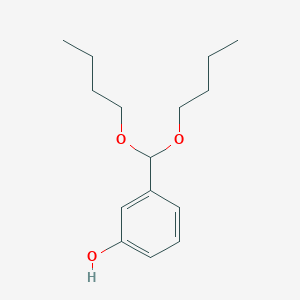
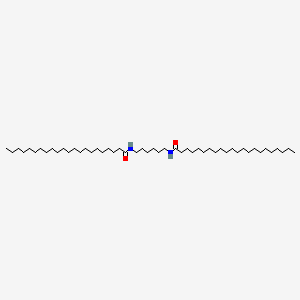
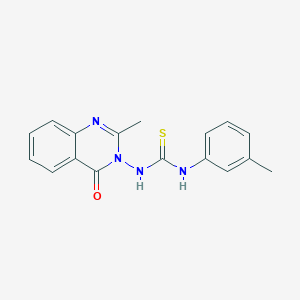

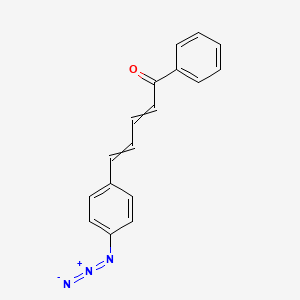

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
